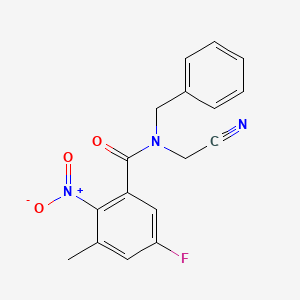

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide

説明

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a substituted benzamide derivative featuring a nitro group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position of the benzamide core. The molecule also incorporates a benzyl and cyanomethyl group on the nitrogen atom, introducing steric and electronic complexity.

特性

IUPAC Name |

N-benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-12-9-14(18)10-15(16(12)21(23)24)17(22)20(8-7-19)11-13-5-3-2-4-6-13/h2-6,9-10H,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCYKARYMNZBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N(CC#N)CC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoro-3-methyl-2-nitrobenzoic acid with benzylamine and cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper chloride, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .

化学反応の分析

Types of Reactions

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of amine derivatives.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted benzamide derivatives.

科学的研究の応用

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide has several scientific research applications:

作用機序

The mechanism of action of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular DNA and proteins can induce apoptosis in cancer cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide with analogous benzamide derivatives from the provided evidence, focusing on substituent effects, synthetic pathways, and functional roles.

Substituent-Driven Functional Differences

Key Observations :

- Nitro vs.

- Cyanomethyl Group: Unique to the target compound, this group introduces both steric bulk and polarity, contrasting with the hydroxy or trifluoromethyl groups in analogs .

- Fluorine Positioning : The 5-fluoro substituent in the target compound aligns with fluoro-substituted benzamides in and , which are linked to improved metabolic stability in pharmaceuticals .

Hypotheses for Target Compound :

- The nitro group may confer redox activity, making it a candidate for prodrug designs or catalytic applications.

- The cyanomethyl group could modulate solubility or binding affinity in enzyme pockets, similar to cyano-containing analogs in .

生物活性

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is characterized by a nitrobenzamide moiety with a fluorine atom, contributing to its unique chemical properties. The synthesis typically involves multi-step organic reactions, such as:

- Starting Materials : 5-fluoro-3-methyl-2-nitrobenzoic acid, benzylamine, and cyanomethylating agents.

- Reaction Conditions : The reaction is conducted in the presence of a catalyst (e.g., copper chloride) under an inert atmosphere to minimize side reactions.

The biological activity of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities and cellular pathways, particularly those involved in inflammatory responses and cancer progression.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

- Anticancer Activity : Nitro compounds are known for their antineoplastic properties, potentially inducing apoptosis in cancer cells through DNA damage mechanisms .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Nitro-containing compounds often demonstrate antimicrobial effects by producing toxic intermediates that bind to DNA, causing cell death .

- Anti-inflammatory Effects : It has been shown to inhibit various inflammatory cytokines and enzymes such as COX-2 and iNOS, indicating potential use in treating inflammatory diseases .

- Anticancer Properties : Research suggests that it may act as an anticancer agent by interfering with cancer cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | DNA binding via toxic intermediates | |

| Anti-inflammatory | Inhibition of COX-2 and iNOS | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various nitrobenzamide derivatives, N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide was found to significantly reduce cell viability in several cancer cell lines. The mechanism involved the activation of apoptosis pathways, supported by increased levels of caspase activity.

Table 2: Anticancer Efficacy Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | DNA damage response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。